AM2201 N-(4-Hydroxypentyl)-Metabolit

Übersicht

Beschreibung

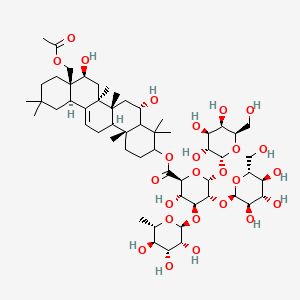

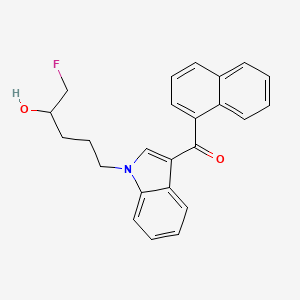

AM2201 N-(4-hydroxypentyl) Metabolit: ist ein primärer Urinmetabolit von AM2201, einem potenten synthetischen Cannabinoid. Diese Verbindung gehört zu der größeren Klasse der synthetischen Cannabinoide, die so konzipiert sind, dass sie die Wirkungen von natürlich vorkommenden Cannabinoiden nachbilden, die in Cannabis gefunden werden. Die chemische Struktur des AM2201 N-(4-hydroxypentyl) Metaboliten umfasst eine fluorierte Pentylkette, die an einen Indol-Kern gebunden ist, was ihn zu einer einzigartigen und bedeutenden Verbindung in forensischen und toxikologischen Studien macht .

Wissenschaftliche Forschungsanwendungen

Chemistry: AM2201 N-(4-hydroxypentyl) metabolite is used as a reference standard in analytical chemistry, particularly in the development of methods for detecting synthetic cannabinoids in biological samples. It is also employed in studies investigating the chemical properties and reactivity of synthetic cannabinoids .

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body and their potential effects on various biological systems .

Medicine: While the direct medical applications of AM2201 N-(4-hydroxypentyl) metabolite are limited, it plays a crucial role in forensic toxicology and clinical toxicology. It aids in the detection and quantification of synthetic cannabinoids in biological samples, contributing to the diagnosis and treatment of cannabinoid-related intoxications .

Industry: In the industrial sector, this compound is used in the development of new synthetic cannabinoids and related products. It serves as a benchmark for quality control and standardization in the production of synthetic cannabinoid products .

Wirkmechanismus

Target of Action

AM2201 N-(4-hydroxypentyl) metabolite is a potent synthetic cannabinoid . Its primary targets are the CB1 and CB2 receptors , which are part of the endocannabinoid system . The CB1 receptor is primarily located in the brain and is associated with psychoactive effects, while the CB2 receptor is found in the immune system and is linked to immune response .

Mode of Action

The compound interacts with its targets (CB1 and CB2 receptors) by binding to them . The Ki values, which represent the binding affinity of the compound to the receptors, are 1.0 nM for the CB1 receptor and 2.6 nM for the CB2 receptor . This indicates a high affinity for both receptors, suggesting a potent interaction .

Biochemical Pathways

The exact biochemical pathways affected by AM2201 N-(4-hydroxypentyl) metabolite are currently unknown . Given its interaction with the cb1 and cb2 receptors, it can be inferred that it may influence the endocannabinoid system’s functions, which include pain sensation, mood, appetite, and memory .

Pharmacokinetics

It is known to be an expected urinary metabolite of AM2201, suggesting it may be produced in the body following the metabolism of AM2201 .

Result of Action

The molecular and cellular effects of AM2201 N-(4-hydroxypentyl) metabolite’s action are currently unknown . Given its potent interaction with the CB1 and CB2 receptors, it may have significant effects on the functions regulated by the endocannabinoid system .

Biochemische Analyse

Biochemical Properties

AM2201 N-(4-hydroxypentyl) metabolite is known to interact with cannabinoid receptors CB1 and CB2, with K i values of 1.0 and 2.6 nM respectively

Molecular Mechanism

It is known to bind to cannabinoid receptors CB1 and CB2 , which may result in changes in gene expression and cellular signaling

Temporal Effects in Laboratory Settings

It has been observed that AM2201 can produce dose-related hypothermia and catalepsy that peaked at 2 hours and lasted up to 8 hours .

Metabolic Pathways

AM2201 N-(4-hydroxypentyl) metabolite is an expected urinary metabolite of AM2201, suggesting it is part of the metabolic pathway of AM2201 . Defluorination is a major metabolic pathway for MAM-2201, and N-dealkylation is a common but minor pathway for the naphthoylindole-type synthetic cannabinoids in humans .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von AM2201 N-(4-hydroxypentyl) Metabolit beinhaltet typischerweise die Fluorierung einer Pentylkette, gefolgt von ihrer Anbindung an einen Indol-Kern. Die Reaktionsbedingungen erfordern oft die Verwendung von Lösungsmitteln wie Dichlormethan, Dimethylformamid, Dimethylsulfoxid und Ethanol. Der Prozess umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen, die dann weiteren Reaktionen unterzogen werden, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von AM2201 N-(4-hydroxypentyl) Metabolit folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig automatisierte Systeme und strenge Qualitätskontrollmaßnahmen. Die Verwendung von zertifizierten Referenzmaterialien und standardisierten Verfahren gewährleistet Konsistenz und Zuverlässigkeit im Produktionsprozess .

Analyse Chemischer Reaktionen

Reaktionstypen: AM2201 N-(4-hydroxypentyl) Metabolit unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe in der Pentylkette kann oxidiert werden, um Ketone oder Carbonsäuren zu bilden.

Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, insbesondere am Indol-Kern, was zur Bildung von reduzierten Derivaten führt.

Substitution: Das Fluoratom in der Pentylkette kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nucleophile

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Chemie: AM2201 N-(4-hydroxypentyl) Metabolit wird als Referenzstandard in der analytischen Chemie verwendet, insbesondere bei der Entwicklung von Methoden zum Nachweis synthetischer Cannabinoide in biologischen Proben. Es wird auch in Studien eingesetzt, die die chemischen Eigenschaften und die Reaktivität von synthetischen Cannabinoiden untersuchen .

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um den Metabolismus und die Pharmakokinetik von synthetischen Cannabinoiden zu untersuchen. Es hilft zu verstehen, wie diese Verbindungen im Körper verarbeitet werden und welche Auswirkungen sie auf verschiedene biologische Systeme haben können .

Medizin: Während die direkten medizinischen Anwendungen von AM2201 N-(4-hydroxypentyl) Metabolit begrenzt sind, spielt er eine entscheidende Rolle in der forensischen Toxikologie und klinischen Toxikologie. Es hilft beim Nachweis und der Quantifizierung von synthetischen Cannabinoiden in biologischen Proben und trägt zur Diagnose und Behandlung von Cannabinoid-bedingten Vergiftungen bei .

Industrie: Im Industriesektor wird diese Verbindung bei der Entwicklung neuer synthetischer Cannabinoide und verwandter Produkte eingesetzt. Es dient als Referenz für die Qualitätskontrolle und Standardisierung bei der Produktion von synthetischen Cannabinoidprodukten .

Wirkmechanismus

Der genaue Wirkmechanismus von AM2201 N-(4-hydroxypentyl) Metabolit ist nicht vollständig geklärt. Es ist bekannt, dass es mit Cannabinoid-Rezeptoren (CB1 und CB2) im Körper interagiert, ähnlich wie seine Stammverbindung AM2201. Die Interaktion mit diesen Rezeptoren führt zu verschiedenen physiologischen und psychologischen Wirkungen, darunter Veränderungen der Stimmung, Wahrnehmung und Kognition .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- JWH-018 N-(4-hydroxypentyl) Metabolit

- UR-144 N-(4-hydroxypentyl) Metabolit

- XLR-11 N-(4-hydroxypentyl) Metabolit

Vergleich: AM2201 N-(4-hydroxypentyl) Metabolit ist aufgrund seiner fluorierten Pentylkette einzigartig, die ihn von anderen ähnlichen Verbindungen unterscheidet. Dieser strukturelle Unterschied kann seine Bindungsaffinität zu Cannabinoid-Rezeptoren und seine Stoffwechselwege beeinflussen. Im Vergleich zu anderen synthetischen Cannabinoid-Metaboliten kann AM2201 N-(4-hydroxypentyl) Metabolit unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen, was ihn zu einer wertvollen Verbindung für die Forschung und forensische Anwendungen macht .

Eigenschaften

IUPAC Name |

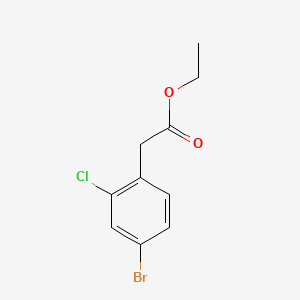

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO2/c25-15-18(27)9-6-14-26-16-22(20-11-3-4-13-23(20)26)24(28)21-12-5-8-17-7-1-2-10-19(17)21/h1-5,7-8,10-13,16,18,27H,6,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFNNXALSQKDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017862 | |

| Record name | AM2201 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427521-34-3 | |

| Record name | AM2201 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What analytical methods were used to identify and quantify AM2201 and its N-(4-hydroxypentyl) metabolite in the research?

A1: The researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze both the plant material and the urine sample. [] This technique allowed them to identify and quantify both AM2201 and its metabolite with high sensitivity and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.